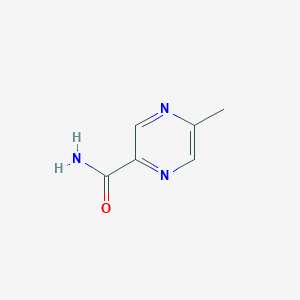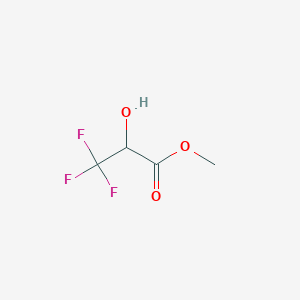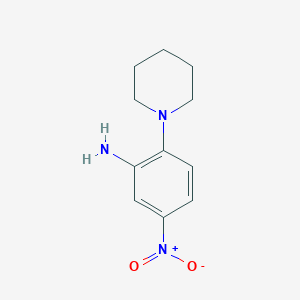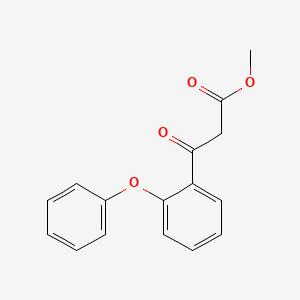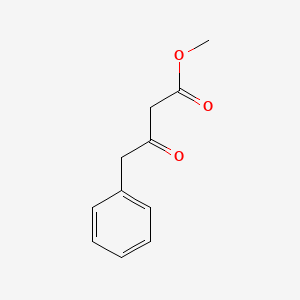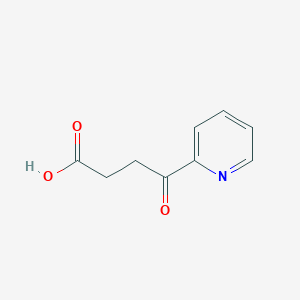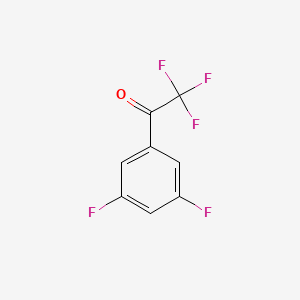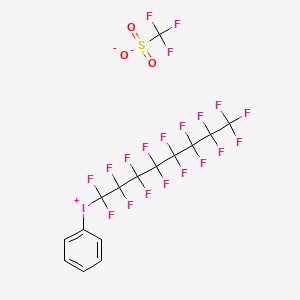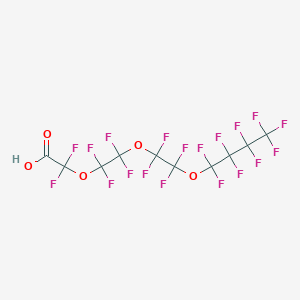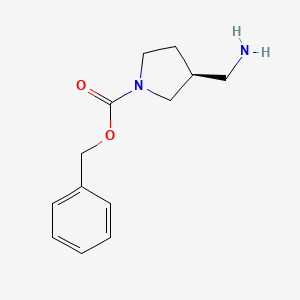
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group at the 3-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Reduction: The carboxylic acid is reduced to an alcohol, followed by conversion to a suitable leaving group (e.g., mesylate or tosylate).
Substitution: The leaving group is then substituted with an aminomethyl group using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the Cbz-protected amine to the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, oximes.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The pathways involved typically include binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparación Con Compuestos Similares
®-3-Aminomethyl-1-N-Cbz-pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Cbz-pyrrolidine: Lacks the aminomethyl group, used in different synthetic applications.
3-Aminomethyl-pyrrolidine: Without the Cbz protection, more reactive in certain chemical reactions.
Uniqueness: (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is unique due to its chiral nature and the presence of both the aminomethyl group and the Cbz protecting group, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZARJOZJFAOQF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

